9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine and purine rings in separate steps, followed by their fusion. The morpholine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The electron-donating properties of the morpholine ring and the electron-withdrawing properties of the pyrimidine and purine rings would likely have a significant impact on the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrimidine and purine rings. These rings are aromatic and therefore relatively stable, but they can participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the morpholine ring could potentially make the compound more soluble in water .Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-16-14-29(19-6-5-17(2)18(3)13-19)23-25-21-20(30(23)15-16)22(31)28(24(32)26(21)4)8-7-27-9-11-33-12-10-27/h5-6,13,16H,7-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGIHTRZFDFDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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